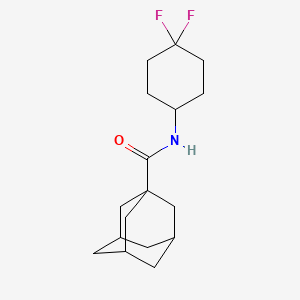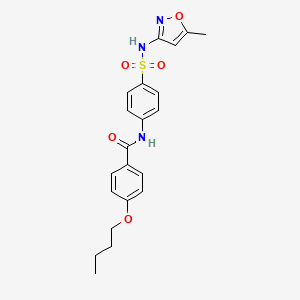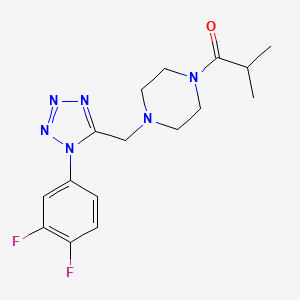
1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of aminophenyl and propanone. Aminophenyl compounds are aromatic compounds with an amino group attached, and they are often used in the synthesis of dyes, pharmaceuticals, and other complex organic molecules . Propanone, also known as acetone, is a simple ketone and is often used as a solvent .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, aminophenyl compounds can be synthesized through various methods, including the reduction of nitro compounds .Chemical Reactions Analysis
Aminophenyl compounds can participate in various chemical reactions, particularly those involving the amino group. They can act as nucleophiles in reactions, and can also undergo diazotization reactions .Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
1-(4-Methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides, related to 1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride, have been synthesized and tested for antitumor activity. These compounds are tertiary aminoalkanols, converted into hydrochlorides and evaluated for their potential as antitumor agents (Isakhanyan et al., 2016).
Uterine Relaxant Activity
Substituted p-hydroxyphenylethanolamines, which can be structurally related to 1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride, were synthesized and evaluated for their uterine relaxant activity. These compounds showed potent in vitro and in vivo activity in relaxing the uterus, and their cyclic AMP releasing potential was assessed (Viswanathan & Chaudhari, 2006).
Immunosuppressive Activity
2-Substituted 2-aminopropane-1,3-diols, akin to 1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride, were synthesized and evaluated for their immunosuppressive effects. These compounds showed promising results in reducing lymphocyte count and prolonging skin allograft survival in rats, indicating their potential as immunosuppressive drugs (Kiuchi et al., 2000).
Antioxidant and Membrane Stabilizing Properties
Hydrochlorides of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ols were studied for their antioxidant and membrane-stabilizing properties. These compounds showed weak antioxidant properties but exhibited significant anti-hemolytic effects, suggesting their potential for membrane stabilization (Malakyan et al., 2010).
Antibacterial Activity
Tertiary aminoalkanols hydrochlorides, related to 1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride, were synthesized and their antibacterial activities were evaluated. Some of these compounds showed moderate antibacterial activity, indicating their potential for antibacterial applications (Isakhanyan et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-aminophenyl)-2-methylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7(2)10(12)8-4-3-5-9(11)6-8;/h3-7H,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIAYOBFGPNLFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminophenyl)-2-methylpropan-1-one hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[6-(2-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2403545.png)
![4-[(2-Fluorophenyl)amino]oxolan-3-ol](/img/structure/B2403548.png)

![N-[1-[(4-Chlorophenyl)methyl]cyclobutyl]prop-2-enamide](/img/structure/B2403550.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2403551.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2403557.png)
![tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate](/img/structure/B2403558.png)
![2-(2-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2403560.png)
![ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2403561.png)


